Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Catalog No.
S14038846
CAS No.
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-ca...

Product Name

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

IUPAC Name

ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-4-3-5-10-12-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3

InChI Key

DAJCTXZZZJACJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC(=CN21)CO

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a fused bicyclic structure comprising an imidazole ring connected to a pyridine ring, characterized by the presence of a hydroxymethyl group and an ethyl ester at the 5-position of the carboxylate. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties and biological activities.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Key reagents include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or thiols for substitution reactions.

Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products Formed

The products formed depend on the specific reactions:

  • Oxidation can yield ethyl 2-(formyl)imidazo[1,2-a]pyridine-5-carboxylate.
  • Reduction of the ester can produce ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-methanol.

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate exhibits significant biological activities. Research indicates its potential as an antimicrobial agent and anticancer compound. Its structural features allow it to interact with various biological targets, including enzymes and receptors, potentially modulating biological pathways. The compound has been studied for its ability to inhibit specific kinases and act as an antagonist at neuropeptide S receptors, which may contribute to its therapeutic effects .

Synthetic Routes

The synthesis typically involves cyclization of appropriate precursors under controlled conditions. A common method includes:

  • Condensation Reaction: Reacting 2-aminopyridine with α-bromoesters in the presence of a base leads to the formation of the imidazo[1,2-a]pyridine core. Subsequent functionalization introduces the hydroxymethyl group through reduction or hydroxymethylation reactions.

Industrial Production Methods

Industrial synthesis may utilize optimized routes ensuring high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed. Green chemistry principles are applied to minimize environmental impact by using metal-free and aqueous conditions during synthesis.

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate finds various applications across several fields:

  • Organic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Research: Investigated for enzyme interactions and pathways related to diseases.
  • Pharmaceutical Industry: Potential use in developing drugs targeting peptic ulcers, insomnia, and hepatic encephalopathy.
  • Materials Science: Employed in creating optoelectronic devices and sensors due to its electronic properties .

Studies on ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate have explored its interactions with various molecular targets. Its mechanism of action often involves mimicking natural substrates or inhibitors, allowing modulation of biological pathways through enhanced binding affinity facilitated by hydrogen bonding or hydrophobic interactions with target molecules. This property makes it a valuable candidate for drug development and therapeutic applications .

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other derivatives in the imidazo[1,2-a]pyridine family:

Compound NameUnique Features
Imidazo[1,2-a]pyridine-3-carboxylateLacks hydroxymethyl group; different reactivity
Imidazo[1,2-a]pyridine-5-carboxamideContains an amide instead of ester; affects solubility
Imidazo[1,2-a]pyridine-2-carboxylateDifferent carboxylate position alters electronic properties
ZolpidemUsed for insomnia; shares core structure but differs in functional groups
RifaximinUsed for hepatic encephalopathy; different applications

These comparisons highlight the unique structural features of ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate that may offer advantages in various applications compared to its analogs.

Nitrogen-containing heterocycles have dominated pharmaceutical development since the 19th century, with approximately 60% of small-molecule drugs containing at least one nitrogen heterocycle. The imidazo[1,2-a]pyridine system emerged as a privileged scaffold following the 1970s commercialization of zolpidem, a GABAA receptor agonist that demonstrated the framework’s capacity for central nervous system (CNS) targeting. This bicyclic structure combines the electron-deficient pyridine ring with the imidazole moiety’s hydrogen-bonding capacity, enabling diverse interactions with biological targets.

Early research focused on substitutions at the 2- and 6-positions, as exemplified by alpidem (2-aryl substitution) and zolimidine (6-methoxy group). The introduction of polar functional groups like hydroxymethyl and carboxylate esters expanded solubility profiles while maintaining membrane permeability—a critical advancement for oral bioavailability.

Structural Significance of Ethyl 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Molecular Architecture

The compound’s structure features three key elements:

  • Imidazo[1,2-a]pyridine core: A 9-π-electron system with conjugated double bonds, enabling charge transfer interactions.
  • Ethyl carboxylate at C5: Enhances lipophilicity (calculated logP ≈ 1.8) while providing a metabolically labile site for prodrug strategies.
  • Hydroxymethyl group at C2: Introduces hydrogen-bond donor capacity (pKa ~ 9.5) without excessive polarity.

Table 1: Comparative Substituent Effects in Imidazo[1,2-a]pyridines

PositionSubstituentElectronic EffectBiological Impact
C2Hydroxymethyl+M (mesomeric)Enhances water solubility by 23%
C5Ethyl carboxylate-I (inductive)Increases logD₇.₄ by 0.8 units
C7UnsubstitutedN/APreserves planarity for π-stacking

Synthetic Accessibility

The compound is synthesized via a three-step sequence:

  • Gould-Jacobs cyclization: Forms the imidazo[1,2-a]pyridine core through thermal cyclization of 2-aminopyridine derivatives.
  • Vilsmeier-Haack formylation: Introduces the formyl group at C2 using POCl3/DMF.
  • Borohydride reduction: Converts the C2 aldehyde to hydroxymethyl using NaBH4 in ethanol (yield: 72–85%).

The ethyl ester at C5 is typically introduced via Steglich esterification, achieving >90% purity after recrystallization. Recent advances employ flow chemistry to reduce reaction times from 12 hours to 45 minutes while maintaining yields.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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